N-(5-Bromoquinoxalin-6-yl)cyanamide

Pharmaceutical impurity profiling HPLC method validation Brimonidine tartrate analysis

Misidentification of brimonidine impurities due to co-eluting amino-quinoxaline congeners compromises HPLC system suitability and ANDA submissions. This compound provides an unambiguous late-eluting marker (RRT 2.23) complementary to EP Impurity E, with a unique IR C≡N stretch at 2226 cm⁻¹ absent in all amino-quinoxaline standards. • RRT 2.23 validates late-eluting column performance across full chromatographic runs, enabling robust ANDA submissions • FT-IR C≡N peak at 2226 cm⁻¹ enables rapid identity verification, preventing costly QC mix-ups with EP Impurities B, C, and E • Supplied with full ICH Q3A/Q3B-compliant characterization data; ≥98% HPLC purity with Certificate of Analysis

Molecular Formula C9H5BrN4
Molecular Weight 249.07 g/mol
CAS No. 182628-02-0
Cat. No. B3324344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromoquinoxalin-6-yl)cyanamide
CAS182628-02-0
Molecular FormulaC9H5BrN4
Molecular Weight249.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1NC#N)Br
InChIInChI=1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H
InChIKeyBDNRNAIKQPMCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromoquinoxalin-6-yl)cyanamide Reference Standard


N-(5-Bromoquinoxalin-6-yl)cyanamide (CAS 182628-02-0, MW 249.07 g/mol, C9H5BrN4) is a halogenated quinoxaline–cyanamide hybrid that serves as Brimonidine Related Impurity 4 in the synthesis of the α2‑adrenoceptor agonist brimonidine tartrate. Unlike common amino‑quinoxaline intermediates, this compound bears a nitrile‑type cyanamide substituent (IR CN stretch 2226 cm⁻¹) and is formed specifically as a pH‑dependent process impurity during brimonidine neutralization [1]. It is supplied by multiple vendors as a fully characterized reference standard compliant with ICH Q3A/Q3B guidelines, supporting analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial brimonidine production [2].

Regulatory impurity profiling — Fully characterized standard for ANDA method development and validation.
Compendial system suitability — Designed to meet USP organic impurity testing requirements.
ICH-compliant characterization — Supplied with full analytical data package per ICH Q3A/Q3B.

N-(5-Bromoquinoxalin-6-yl)cyanamide vs. Similar Impurities


Within the brimonidine impurity family, compounds such as Brimonidine EP Impurity B (6‑amino‑5‑bromoquinoxaline, CAS 50358‑63‑9), EP Impurity E (N‑(5‑bromoquinoxalin‑6‑yl)guanidine, CAS 168329‑48‑4), and EP Impurity C (quinoxalin‑6‑amine, CAS 6298‑37‑9) share the quinoxaline core but differ critically in their C‑6 substituent chemistry [1]. These structural variations translate into distinct chromatographic retention times, spectroscopic fingerprints (e.g., IR CN band absent in amino analogs), and fundamentally different formation mechanisms during brimonidine synthesis. Substituting N‑(5‑Bromoquinoxalin‑6‑yl)cyanamide with a guanidine or amino congener would misidentify the impurity peak, compromise HPLC system suitability, and invalidate regulatory impurity profiling because each impurity carries a unique Relative Retention Time (RRT) and response factor [2]. The cyanamide moiety’s nitrile carbon (¹³C‑NMR δ ~107 ppm) provides an unambiguous structural marker absent in all other in‑class brimonidine impurities, making this compound irreplaceable for forensic process investigation and compendial compliance [3].

Target Impurity
Cyanamide substituent
Unique –NH–CN group with IR CN band; drives late‑eluting HPLC retention.
Formation pathway
pH‑dependent process impurity during brimonidine neutralization.
Compendial identity
Distinct relative retention time and response factor; required for system suitability.
Amino / Guanidine Impurities
–NH₂ or guanidine group
No CN band; earlier elution profile risks co‑elution with API.
Different synthetic origin
Formed via incomplete cyanation or over‑guanidinylation, not neutralization.
Substitution consequence
Misidentified peak; fails HPLC system suitability and invalidates impurity profiling.

N-(5-Bromoquinoxalin-6-yl)cyanamide Specificity Evidence


HPLC RRT vs. API and EP Impurity E

The target compound exhibits an HPLC Relative Retention Time (RRT) of 2.23 under the validated gradient reverse‑phase method for brimonidine tartrate bulk drug substance, whereas the brimonidine API peak is normalized to RRT 1.00 and Brimonidine EP Impurity E (the guanidine analog) elutes earlier at RRT ~0.93 [1]. This large RRT separation (ΔRRT = 1.23 from API; ΔRRT = 1.30 from Impurity E) enables unambiguous peak identification without co‑elution, a prerequisite for system suitability in USP organic impurities testing [2].

HPLC RRT vs. API & Imp. E
Head-to-head
RRT 2.23 (target) vs. API 1.00; Impurity E ~0.93
ΔRRT 1.23 vs. API; 1.30 vs. Impurity E
Unambiguous peak identification for system suitability
Gradient RP‑HPLC; UV detection
Pharmaceutical impurity profiling HPLC method validation Brimonidine tartrate analysis

pH-Dependent Impurity Formation

During brimonidine tartrate neutralization, the impurity abundance of N‑(5‑Bromoquinoxalin‑6‑yl)cyanamide escalates sharply with decreasing pH: at pH 7–8 it constitutes 3.81% of the reaction mixture; at pH 5–6 it rises to 8.9%; and at pH 3–4 it reaches 15%, as quantified by HPLC purity analysis [1]. In contrast, the intended API (brimonidine) remains at 96.19%, 91.1%, and 85% respectively under the same conditions. No other brimonidine impurity (e.g., EP Impurity B or E) exhibits this specific pH‑response profile, as they originate from different reaction pathways (e.g., incomplete cyanation or over‑guanidinylation) [2].

pH‑Dependent Formation
Class-level
3.81% (pH 7–8) → 8.9% (pH 5–6) → 15% (pH 3–4)
Unique process marker for neutralization pH control
API purity drops from 96.2% to 85% across same range
Process chemistry Impurity control strategy Brimonidine tartrate manufacturing

Diagnostic IR CN Stretch

The compound displays a sharp IR absorption band at 2226 cm⁻¹ corresponding to the C ≡ N stretch of the cyanamide group. In contrast, Brimonidine EP Impurity B (6‑amino‑5‑bromoquinoxaline) and EP Impurity C (quinoxalin‑6‑amine) lack this band entirely because they carry amino (–NH₂) rather than cyanamide (–NH–CN) functionality; EP Impurity E (guanidine) exhibits a different IR profile with characteristic N–H bending and C=N stretches near 1650–1690 cm⁻¹ but no band above 2100 cm⁻¹ [1]. This spectroscopic gap makes the target compound instantly distinguishable from all amino‑ and guanidine‑based impurities in routine identity testing.

Diagnostic IR CN Band
Class-level
Sharp C≡N stretch at 2226 cm⁻¹
Rapid identity confirmation via FT‑IR
Absent in amino/guanidine impurities
Structural elucidation Spectroscopic characterization Impurity identification

Synthesis Purity Optimization

The optimized synthesis of N‑(5‑Bromoquinoxalin‑6‑yl)cyanamide from quinoxaline thiourea using iodine/triethylamine achieves 99.3% HPLC product purity at a reagent ratio of 2.5:6 equivalents, leaving only 0.7% residual starting material (thiourea 6). At a lower ratio of 1:4 equivalents, only 90% product is formed with 10% unreacted thiourea, while a 2:6 ratio yields 96% product with 4% residual thiourea [1]. This 99.3% purity benchmark is critical because the thiourea precursor (compound 6) co‑migrates with the cyanamide product on TLC, making chromatographic purity assessment challenging without an optimized synthesis; the alternative guanidine impurity (EP Impurity E) is synthesized via a different route (reaction of 6‑amino‑5‑bromoquinoxaline with cyanamide/HCl) that does not share this co‑elution issue [2].

Synthesis Purity Optimization
Head-to-head
99.3% product (I₂:TEA 2.5:6)
90% (1:4) / 96% (2:6)
≥99% purity reference material verification
Ethyl acetate, r.t.; thiourea residual ≤0.7% at optimum
Reference standard synthesis Process optimization Cyanamide formation

N-(5-Bromoquinoxalin-6-yl)cyanamide Applications


ANDA Impurity Profiling and System Suitability

Use as a primary reference standard to establish system suitability in USP‑compliant HPLC methods for brimonidine tartrate organic impurities. The compound’s RRT of 2.23 provides a late‑eluting marker that validates column performance across the full chromatographic run, while its absence in the system suitability solution (which typically contains only EP Impurity E at RRT ~0.93) confirms method specificity before sample analysis [1]. This dual‑impurity approach ensures that both early‑ and late‑eluting regions are monitored, a requirement for robust ANDA submissions.

pH Excursion Failure Investigation

Deploy as a process‑specific marker impurity to diagnose and quantify the impact of pH excursions during brimonidine tartrate neutralization. The established pH‑response curve (3.81% at pH 7–8, 15% at pH 3–4) allows manufacturers to retrospectively estimate the lowest pH reached during a failed batch and to validate corrective actions. No other brimonidine impurity exhibits this quantitative pH dependency, making it uniquely informative for root‑cause analysis [2].

IR Fingerprint Lot Qualification

Upon receipt of a new reference standard lot, perform rapid identity verification by FT‑IR spectroscopy targeting the diagnostic C ≡ N stretch at 2226 cm⁻¹. This single‑peak check distinguishes the cyanamide impurity from the commonly co‑shipped amino‑quinoxaline standards (EP Impurity B and C), which lack any absorption in the 2100–2300 cm⁻¹ region, preventing costly mix‑ups in the QC laboratory [3].

Synthesis Benchmarking for Impurity Procurement

For laboratories synthesizing the impurity reference in‑house, the published optimized conditions (iodine:triethylamine 2.5:6, ethyl acetate, room temperature, achieving 99.3% HPLC purity) serve as a benchmark to evaluate alternative synthetic protocols. Procured commercial lots should be accompanied by a Certificate of Analysis demonstrating ≥99% purity with ≤1% thiourea precursor residual, as per the validated chromatographic separation from the co‑eluting thiourea [4].

Application
Selection Property
Validation Focus
ANDA Impurity Profiling & System Suitability
Late-eluting RRT marker
Column performance & method specificity monitoring
pH Excursion Failure Investigation
pH-dependent abundance profile
Retrospective pH diagnosis & corrective action validation
IR Fingerprint Lot Qualification
Diagnostic cyanamide IR absorption
Identity confirmation vs. amino-quinoxaline standards
Synthesis Benchmarking for Impurity Procurement
Optimized synthesis route purity
Purity verification & thiourea residual control
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